molecular formula C9H19NO2 B1505750 3-Butoxy-N,N-dimethylpropanamide CAS No. 845544-42-5

3-Butoxy-N,N-dimethylpropanamide

Cat. No.: B1505750
CAS No.: 845544-42-5
M. Wt: 173.25 g/mol
InChI Key: LVYXPOCADCXMLP-UHFFFAOYSA-N
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Description

3-Butoxy-N,N-dimethylpropanamide ( 845544-42-5) is an organic compound with the molecular formula C₉H₁₉NO₂ and a molecular weight of 173.25 g/mol . This compound is characterized by its role as a dipolar aprotic solvent, developed in response to the need for safer, more sustainable alternatives to traditional solvents like NMP (N-Methyl-2-pyrrolidone) and DMF (N,N-Dimethylformamide) . Its primary research and industrial value lies in the synthesis of high-performance polymers. It demonstrates high dissolving power for challenging polymers such as polyimides (PI), polyamide-imides (PAI), and polyurethanes (PU) . This makes it a critical component in the development of advanced materials for applications including coatings, adhesives, and membrane technology . The compound's properties, such as its high boiling point and good wettability, contribute to its effectiveness in these processes . As a solvent, its mechanism of action is based on its amphiphilic nature and specific Hansen solubility parameters (δD = 16.9, δP = 6.4, δH = 6.8), which allow it to dissolve a wide spectrum of substances with different polarities . The compound is noted for its high safety profile compared to traditional solvents, as it has been designed to avoid severe hazards like reproductive toxicity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and to determine the suitability of this compound for their specific application.

Properties

IUPAC Name

3-butoxy-N,N-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-4-5-7-12-8-6-9(11)10(2)3/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYXPOCADCXMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20712310
Record name 3-Butoxy-N,N-dimethylpropanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845544-42-5
Record name 3-Butoxy-N,N-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20712310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Butoxy-N,N-Dimethylpropionamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

3-Butoxy-N,N-dimethylpropanamide (C₉H₁₉NO₂) is an organic compound belonging to the class of amides. Its structure includes a butoxy group and two dimethyl groups attached to the nitrogen atom, which may influence its biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

  • Molecular Formula : C₉H₁₉NO₂
  • Molecular Weight : Approximately 173.25 g/mol
  • Structural Characteristics : The presence of the butoxy group contributes to its solubility and reactivity, while the dimethyl substitutions may affect its interaction with biological targets.

Research into the mechanisms by which this compound exerts its biological effects is still ongoing. Preliminary studies suggest that it may interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The exact pathways remain to be fully elucidated, but potential interactions include:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, impacting metabolic processes.
  • Receptor Modulation : It could influence receptor activity related to neurotransmission or inflammation.

Anticonvulsant Properties

One area of significant interest is the anticonvulsant potential of this compound. Related compounds have shown efficacy in seizure models, suggesting that structural modifications can enhance biological activity. For instance, studies indicate that specific modifications at the benzyl position in similar compounds lead to increased binding affinity at neuronal receptors involved in seizure activity .

Toxicity Studies

Toxicological assessments have indicated that this compound exhibits lower toxicity compared to other solvents in its class. It has been evaluated for its safety profile, particularly regarding skin and respiratory irritation . These findings are critical for its application in pharmaceuticals and industrial settings.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is beneficial. Below is a summary table highlighting key characteristics:

Compound NameMolecular FormulaBiological ActivityToxicity Profile
This compoundC₉H₁₉NO₂Anticonvulsant potentialLower toxicity
N-Ethyl-3-methoxy-propionamideC₈H₁₅NO₂AnticonvulsantModerate toxicity
N,N-Diethyl-3-methoxy-propionamideC₉H₁₅NO₂AnticonvulsantHigher toxicity

Case Studies

  • Anticonvulsant Efficacy : In a study evaluating various amide derivatives, this compound demonstrated promising results in seizure protection models. The structure-activity relationship indicated that modifications could enhance anticonvulsant effects .
  • Toxicological Assessment : A comprehensive toxicity study showed that this compound had a favorable safety profile when tested against common solvents used in pharmaceuticals. This study highlighted its potential as a safer alternative for drug formulation .

Scientific Research Applications

Polymer Synthesis

One of the primary applications of 3-butoxy-N,N-dimethylpropanamide is in the synthesis of high-performance polymers. It serves as an effective solvent in the polycondensation reactions necessary for producing polyimides, which are crucial in various industries including electronics and aerospace.

  • Case Study : A study demonstrated that using this compound in polymer synthesis yielded polymers with comparable or superior properties to those synthesized using traditional solvents like NMP. The study highlighted its effectiveness in achieving high molecular weights and consistent polymer characteristics .

Replacement for Harmful Solvents

Due to increasing environmental regulations and health concerns associated with traditional solvents, this compound is being explored as a safer alternative.

  • Applications :
    • Replacement for NMP, DMF, and other harmful solvents in various applications.
    • Utilized in the formulation of inks for inkjet printers, coatings, adhesives, and cleaners .

Data Tables

Application AreaSpecific Uses
Polymer ChemistrySynthesis of polyimides
CoatingsIndustrial coatings for enhanced durability
InksFormulation of high-performance inkjet inks
AdhesivesDevelopment of strong adhesion formulations
CleanersSolvent-based cleaning products

Chemical Reactions Analysis

Role in Polymerization Reactions

3-Butoxy-N,N-dimethylpropanamide serves as a green solvent in polycondensation reactions, replacing toxic solvents like DMF or NMP .

Performance Comparison with Traditional Solvents:

PropertyThis compoundDMFNMP
Boiling Point~250°C 153°C202°C
ToxicityLow (no reproductive/neurotoxic risk) HighModerate
Polyimide Solubility25–30 wt% 20–25 wt%15–20 wt%

It enhances reaction rates in poly(amic acid) formation due to its high polarity and ability to stabilize charged intermediates .

Stability and Side Reactions

The compound exhibits stability under acidic and neutral conditions but undergoes hydrolysis in strongly alkaline environments .

Degradation Pathways:

  • Alkaline Hydrolysis : Cleavage of the amide bond at pH > 12, yielding butoxypropanoic acid and dimethylamine .

  • Thermal Decomposition : Above 300°C, it decomposes into CO₂ , N-methylpyrrolidone , and butylene derivatives .

Reactivity in Radical Reactions

While not directly participating in radical chain reactions, the compound stabilizes radicals in systems involving sulfur or disulfides (e.g., sodium disulfide), acting as a proton donor .

Example Radical Interaction:

RS+Me2NCO CH2 2OBuRSH+Me2NCO CH2 2OBu\text{RS}^-+\text{Me}_2\text{NCO CH}_2\text{ 2OBu}\rightarrow \text{RSH}+\text{Me}_2\text{NCO CH}_2\text{ 2OBu}^\bullet

This property is exploited in thioamide synthesis and polymerization catalysis .

Comparison with Similar Compounds

3-Methoxy-N,N-dimethylpropanamide (KJCMPA)

  • Structure : Methoxy group at position 3 instead of butoxy.
  • Properties :
    • Molecular weight: 131.18 g/mol (lower than butoxy derivative) .
    • Lower toxicity profile compared to NMP; effective in dissolving materials for NMC811 cathode slurries .
    • Higher polarity due to shorter alkoxy chain, enhancing compatibility with polar polymers.
  • Applications : Preferred in battery cathode fabrication and ink formulations due to reduced environmental impact .

Triethyl Phosphate (TEP)

  • Structure : Phosphate ester instead of amide.
  • Properties: Non-amide solvent with high thermal stability. Comparable electrochemical performance to NMP in Ni-rich cathodes but with lower volatility .
  • Applications : Alternative to amide solvents in high-temperature battery manufacturing processes .

N,N-Dimethylpropionamide (DMPA)

  • Structure : Lacks alkoxy substituent; simpler amide structure.
  • Properties :
    • Higher volatility and lower boiling point compared to 3-butoxy derivative.
    • Used in organic synthesis (e.g., purine analogues) due to its ability to stabilize intermediates .
  • Applications: Limited in industrial formulations due to moderate solvent power and higher toxicity .

3-(1H-Benzotriazol-1-yl)-N,N-dimethylpropanamide

  • Structure : Benzotriazole substituent at position 3.
  • Properties :
    • Molecular weight: 218.25 g/mol (C11H14N4O) .
    • Forms π-dimers in crystalline state, enhancing stability .
    • Acts as an N,O-bidentate ligand, useful in metal-catalyzed C–H functionalization .
  • Applications: Potential use in coordination chemistry and materials science .

3-(2-Aminophenyl)-N,N-dimethylpropanamide

  • Structure : Aromatic amine substituent.
  • Properties :
    • Molecular weight: 192.26 g/mol; solid at room temperature .
    • pKa ≈ 4.04, indicating moderate acidity suitable for pH-sensitive reactions .
  • Applications: Intermediate in pharmaceutical synthesis (e.g., trypanocidal agents) .

Comparative Data Table

Compound Molecular Weight (g/mol) Key Substituent Boiling Point (°C) Toxicity Profile Primary Applications
3-Butoxy-N,N-dimethylpropanamide 173.25 Butoxy Not reported Low Polymer solvents, battery slurries
3-Methoxy-N,N-dimethylpropanamide 131.18 Methoxy Not reported Low Inks, battery cathodes
Triethyl Phosphate (TEP) 182.15 Phosphate ester 215–220 Moderate High-temperature battery processes
N,N-Dimethylpropionamide (DMPA) 101.15 None 165–170 Higher than butoxy Organic synthesis
3-(1H-Benzotriazol-1-yl)-N,N-dimethylpropanamide 218.25 Benzotriazole Not reported Not reported Coordination chemistry

Key Research Findings

  • Solvent Performance: The butoxy group in this compound provides a balance of hydrophobicity and polarity, enabling dissolution of diverse polymers (e.g., polyimide) that shorter-chain analogues like KJCMPA cannot efficiently dissolve .
  • Synthetic Versatility : Alkoxy-substituted derivatives are synthesized via nucleophilic substitution (e.g., n-butyl alcohol condensation), while aromatic derivatives require Michael additions or acyl chloride reactions .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3-Butoxy-N,N-dimethylpropanamide, and what factors influence yield optimization?

  • Methodological Answer : A plausible synthetic route involves alkylation of N,N-dimethylpropanamide derivatives. For instance, reacting 3-hydroxy-N,N-dimethylpropanamide with butyl bromide under alkaline conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 60–80°C could introduce the butoxy group. Yield optimization depends on stoichiometric ratios, reaction time, and catalyst selection. Purification via column chromatography or recrystallization ensures high purity .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers anticipate?

  • Methodological Answer : Key techniques include:

  • ¹H NMR : A triplet for the butoxy group’s terminal -CH₂ (δ ~3.4–3.6 ppm) and a singlet for N(CH₃)₂ (δ ~2.8–3.0 ppm).
  • ¹³C NMR : Carbonyl (C=O) resonance at δ ~165–170 ppm; butoxy carbons (δ ~65–70 ppm for OCH₂).
  • IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and ether C-O (~1100 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak (M⁺) matching the molecular formula C₉H₁₉NO₂. Cross-reference with spectral databases for validation .

Q. What are the solubility properties and stability considerations for this compound under various experimental conditions?

  • Methodological Answer : The compound is likely polar due to the amide and ether groups, exhibiting solubility in water, alcohols, and DMSO. Stability tests should assess hydrolysis under acidic/basic conditions (e.g., pH 2–12 at 25–60°C). Store in anhydrous environments at 4°C to prevent degradation. Monitor via TLC or HPLC for decomposition products .

Advanced Research Questions

Q. How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : X-ray crystallography (e.g., SHELXL software ) provides precise bond lengths and angles, confirming the butoxy group’s position. For dynamic studies, variable-temperature NMR (VT-NMR) can detect conformational changes, while NOESY/ROESY experiments reveal spatial proximity between the butoxy chain and amide group. Discrepancies between computational models (DFT) and experimental data require iterative refinement of force fields .

Q. What strategies are effective in analyzing contradictory data between computational models and experimental results for this compound’s reactivity?

  • Methodological Answer : Address contradictions by:

  • Validating computational methods (e.g., DFT with B3LYP/6-31G**) against experimental spectroscopic or crystallographic data.
  • Conducting kinetic studies (e.g., Arrhenius plots) to compare predicted vs. observed reaction rates.
  • Using isotopic labeling (e.g., ¹³C or ²H) to trace reaction pathways. For instance, monitor butoxy group migration in hydrolysis reactions via LC-MS .

Q. How does the introduction of a butoxy group affect the compound’s biological activity compared to hydroxyl or other substituents?

  • Methodological Answer : The butoxy group’s lipophilicity may enhance membrane permeability compared to hydroxyl derivatives. Comparative studies can include:

  • In vitro assays : Measure cytotoxicity (MTT assay) and receptor binding affinity (SPR/Biacore) against hydroxyl analogs.
  • MD Simulations : Analyze interactions with hydrophobic binding pockets (e.g., using GROMACS).
  • Metabolic Stability : Assess hepatic microsomal degradation rates. Structural-activity relationships (SAR) should quantify substituent effects on bioactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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